molecular formula C15H22N4O2 B6013602 N'-(2-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide

N'-(2-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide

Cat. No.: B6013602
M. Wt: 290.36 g/mol
InChI Key: OQOOCOXMEDGWQJ-FOWTUZBSSA-N
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Description

N-(2-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, also known as HPPH, is a synthetic compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. HPPH is a hydrazone derivative that has been synthesized through a variety of methods and has been shown to have both biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N'-(2-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is not fully understood, but it is believed to involve the inhibition of cellular processes involved in cell growth and division. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, which may be responsible for its cytotoxic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, antimicrobial activity against a variety of bacteria and fungi, and antioxidant activity. Additionally, this compound has been shown to have anti-inflammatory effects, which may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N'-(2-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is its potential use as a therapeutic agent in the treatment of cancer, antimicrobial infections, and oxidative stress-related diseases. Additionally, this compound has been shown to be relatively stable and easy to synthesize. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical applications.

Future Directions

There are several future directions for N'-(2-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide research, including the development of new synthesis methods, the exploration of its potential use as a therapeutic agent in the treatment of cancer and antimicrobial infections, and the investigation of its potential use as an antioxidant. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

N'-(2-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been synthesized using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with 3-(4-methyl-1-piperazinyl)propanohydrazide in the presence of a catalyst. Other methods include the reaction of 2-hydroxybenzaldehyde with 3-(4-methyl-1-piperazinyl)propanohydrazide in the presence of an acid catalyst or the reaction of 3-(4-methyl-1-piperazinyl)propanohydrazide with 2-hydroxybenzaldehyde in the presence of a base catalyst.

Scientific Research Applications

N'-(2-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been studied for its potential use in a variety of scientific research applications, including cancer therapy, antimicrobial activity, and as an antioxidant. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have antimicrobial activity against a variety of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Finally, this compound has been shown to have antioxidant activity, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-18-8-10-19(11-9-18)7-6-15(21)17-16-12-13-4-2-3-5-14(13)20/h2-5,12,20H,6-11H2,1H3,(H,17,21)/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOOCOXMEDGWQJ-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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